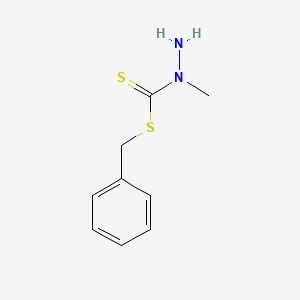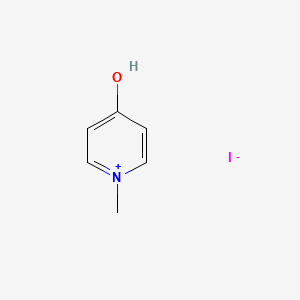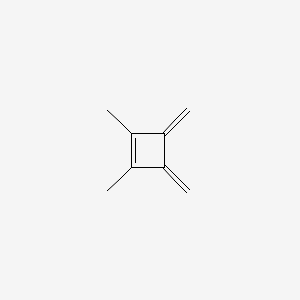
Methyl 2-methylprop-2-enoate;prop-2-enamide;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methylprop-2-enoate, prop-2-enamide, and styrene are organic compounds that are often used in various industrial and scientific applications. Methyl 2-methylprop-2-enoate is an ester derived from methacrylic acid, prop-2-enamide is an amide derived from acrylic acid, and styrene is a vinyl aromatic compound. These compounds are known for their reactivity and versatility in chemical synthesis and polymer production.
準備方法
Synthetic Routes and Reaction Conditions
-
Methyl 2-methylprop-2-enoate
Synthesis: It is typically synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions with a strong acid like sulfuric acid as the catalyst.
-
Prop-2-enamide
Synthesis: This compound is synthesized by the hydration of acrylonitrile in the presence of a sulfuric acid catalyst.
Reaction Conditions: The reaction is conducted at elevated temperatures and pressures to ensure complete conversion.
-
Styrene
Synthesis: Styrene is produced by the dehydrogenation of ethylbenzene.
Reaction Conditions: The reaction is carried out at high temperatures (600-650°C) in the presence of a catalyst such as iron oxide.
Industrial Production Methods
Methyl 2-methylprop-2-enoate: Industrially, it is produced via the acetone cyanohydrin route, which involves the reaction of acetone cyanohydrin with methanol.
Prop-2-enamide: It is produced on a large scale by the catalytic hydration of acrylonitrile.
Styrene: Industrial production involves the catalytic dehydrogenation of ethylbenzene in large reactors.
化学反応の分析
Types of Reactions
-
Oxidation
Methyl 2-methylprop-2-enoate: Can undergo oxidation to form methacrylic acid.
Prop-2-enamide: Can be oxidized to form acrylic acid.
Styrene: Can be oxidized to form styrene oxide.
-
Reduction
Methyl 2-methylprop-2-enoate: Can be reduced to form isobutyl alcohol.
Prop-2-enamide: Can be reduced to form propylamine.
Styrene: Can be hydrogenated to form ethylbenzene.
-
Substitution
Methyl 2-methylprop-2-enoate: Can undergo nucleophilic substitution to form various derivatives.
Prop-2-enamide: Can undergo nucleophilic substitution to form amides and esters.
Styrene: Can undergo electrophilic substitution to form substituted styrenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
Methyl 2-methylprop-2-enoate: Methacrylic acid, isobutyl alcohol, and various esters.
Prop-2-enamide: Acrylic acid, propylamine, and various amides.
Styrene: Styrene oxide, ethylbenzene, and substituted styrenes.
科学的研究の応用
Chemistry
Methyl 2-methylprop-2-enoate: Used as a monomer in the production of polymethyl methacrylate (PMMA).
Prop-2-enamide: Used in the synthesis of polyacrylamide, which is used as a flocculant in water treatment.
Styrene: Used as a monomer in the production of polystyrene and other copolymers.
Biology
Methyl 2-methylprop-2-enoate: Used in the synthesis of biocompatible materials for medical applications.
Prop-2-enamide: Used in the production of hydrogels for drug delivery systems.
Styrene: Used in the production of materials for biological research, such as petri dishes and microtiter plates.
Medicine
Methyl 2-methylprop-2-enoate: Used in the production of dental materials and bone cements.
Prop-2-enamide: Used in the synthesis of pharmaceutical intermediates.
Styrene: Used in the production of medical devices and packaging materials.
Industry
Methyl 2-methylprop-2-enoate: Used in the production of coatings, adhesives, and sealants.
Prop-2-enamide: Used in the production of paper and textiles.
Styrene: Used in the production of insulation materials, automotive parts, and consumer goods.
作用機序
Methyl 2-methylprop-2-enoate: Acts as a monomer that undergoes polymerization to form PMMA. The polymerization process involves the formation of free radicals that initiate the reaction.
Prop-2-enamide: Acts as a monomer that undergoes polymerization to form polyacrylamide. The polymerization process involves the formation of free radicals that initiate the reaction.
Styrene: Acts as a monomer that undergoes polymerization to form polystyrene. The polymerization process involves the formation of free radicals that initiate the reaction.
類似化合物との比較
Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate, but with a different ester group.
Acrylamide: Similar to prop-2-enamide, but with a different amide group.
Vinyl toluene: Similar to styrene, but with a methyl group on the aromatic ring.
List of Similar Compounds
- Methyl methacrylate
- Acrylamide
- Vinyl toluene
- Ethyl acrylate
- Butyl acrylate
特性
CAS番号 |
31551-02-7 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
methyl 2-methylprop-2-enoate;prop-2-enamide;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C3H5NO/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;1H2,2-3H3;2H,1H2,(H2,4,5) |
InChIキー |
WGOHKAZPXXKHGK-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)N |
関連するCAS |
31551-02-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


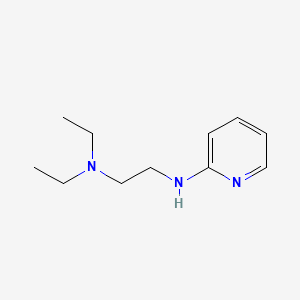
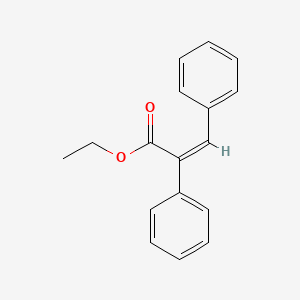
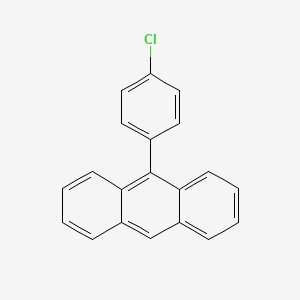
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
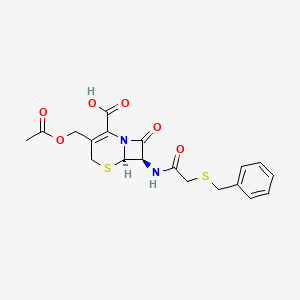
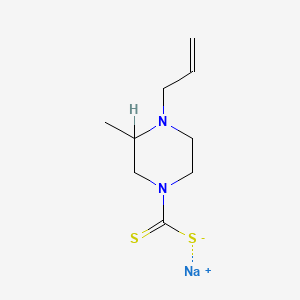
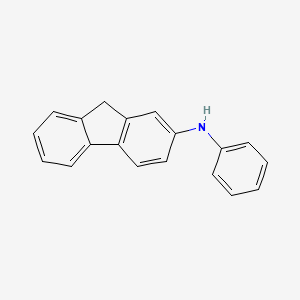
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
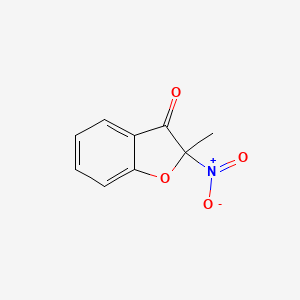
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

